- Aromatic amine compounds and mixtures and compositions thereof for preparing organic electroluminescent devices, China, , ,

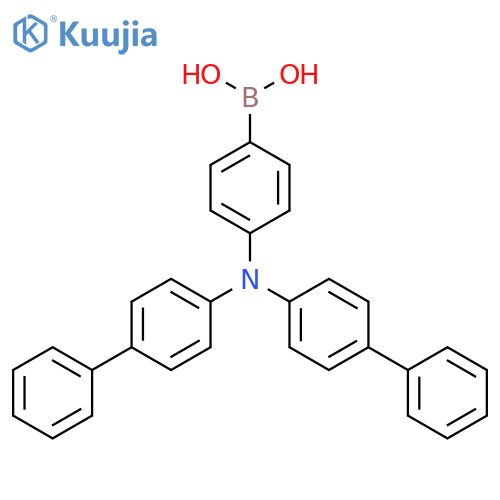

Cas no 943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid)

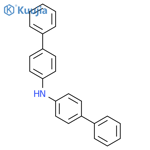

943836-24-6 structure

Nombre del producto:4-(Dibiphenyl-4-ylamino)phenylboronic acid

Número CAS:943836-24-6

MF:C30H24BNO2

Megavatios:441.328067779541

CID:2192604

4-(Dibiphenyl-4-ylamino)phenylboronic acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-(Dibiphenyl-4-ylamino)phenylboronic acid

- B-[4-[Bis([1,1′-biphenyl]-4-yl)amino]phenyl]boronic acid (ACI)

- (4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- (4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid

- 4-(Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-(N,N-Bis([1,1′-biphenyl]-4-yl)amino)phenylboronic acid

- 4-[Bis(1,4-biphenyl-1-yl)amino]phenylboronic acid

- 4-[Bis(biphenyl-4-yl)amino]phenylboronic acid

-

- Renchi: 1S/C30H24BNO2/c33-31(34)27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22,33-34H

- Clave inchi: BEBLXYZXQGRFKD-UHFFFAOYSA-N

- Sonrisas: OB(C1C=CC(N(C2C=CC(C3C=CC=CC=3)=CC=2)C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1)O

Atributos calculados

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 34

- Cuenta de enlace giratorio: 6

Propiedades experimentales

- Denso: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 234-237 ºC (hexane )

- Disolución: Insuluble (7.5E-6 g/L) (25 ºC),

4-(Dibiphenyl-4-ylamino)phenylboronic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

¥1129.00 | 2024-04-24 | |

| Ambeed | A474439-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$183.0 | 2025-03-04 | |

| Chemenu | CM131492-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 1g |

$250 | 2021-08-05 | |

| Alichem | A019128092-1g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 95% | 1g |

$620.00 | 2023-08-31 | |

| Ambeed | A474439-100mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 100mg |

$41.0 | 2025-03-04 | |

| eNovation Chemicals LLC | Y1336405-1g |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 1g |

$175 | 2023-09-04 | |

| A2B Chem LLC | AI63093-250mg |

(4-(di([1,1'-biphenyl]-4-yl)amino)phenyl)boronicacid |

943836-24-6 | 97% | 250mg |

$42.00 | 2023-12-29 | |

| Key Organics Ltd | BS-51144-1g |

(4-(Di([1,1′-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | >97% | 1g |

£251.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504486-250mg |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 250mg |

¥386.00 | 2024-04-24 | |

| Ambeed | A474439-5g |

(4-(Di([1,1'-biphenyl]-4-yl)amino)phenyl)boronic acid |

943836-24-6 | 97% | 5g |

$614.0 | 2025-03-04 |

4-(Dibiphenyl-4-ylamino)phenylboronic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 3 h, 90 °C; 90 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

Referencia

- Preparation of carbazole-containing triarylamine compounds for light-emitting devices, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 120 °C; 14 h, 120 °C

Referencia

- Preparation of carbazole compounds for organic electroluminescent devices, China, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

1.2 Reagents: Triisopropyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6

Referencia

- Diversification of carbazoles by LiCl-mediated catalytic CuI reaction, Bulletin of the Korean Chemical Society, 2011, 32(7), 2461-2464

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; -78 °C; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt; 1 h, rt

Referencia

- Preparation of carbazole derivatives as organic electroluminescent materials, Korea, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Referencia

- Organic luminescent compound used in OLED, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 120 °C; 16 h, 120 °C

Referencia

- Compound having triarylamine as core and application thereof, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -78 °C; 1 h, -78 °C

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

1.2 Reagents: Triisopropyl borate ; 3 h, -78 °C; -78 °C → rt; overnight, rt

Referencia

- Preparation of carbazole compounds and their application in organic electroluminescence devices, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -100 - -80 °C; 1 h, -100 - -80 °C

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

1.2 Reagents: Tributyl borate ; -100 - -80 °C; 2 h, -100 - -80 °C

1.3 heated

Referencia

- Preparation of (thia)xanthone-containing tert-arylamine-based compounds for organic optoelectronic devices, China, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt; 2.5 h, reflux

Referencia

- Aromatic amine compound containing carbazole group and its organic electroluminescent device, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 3 h, -78 °C

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate ; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Preparation of carbazole derivatives as green light host compounds for organic electroluminescence devices, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Referencia

- Benzopyrimidine derivative, preparation and application in OLED, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C; 105 °C → rt

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

1.2 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ; rt → 105 °C; 24 h, 105 °C

Referencia

- Preparation of dibenzofuran derivatives as organic electroluminescent materials, China, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 3 h, 110 °C

Referencia

- Organic light-emitting compound, organic light-emitting device and its application, China, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C → -40 °C; 1 h, -40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Biphenyl-diamine compounds as hole transport materials having high triplet energy and organic light emitting device thereby, Korea, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

1.2 Reagents: Trimethyl borate ; -78 °C; 10 min, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, neutralized, rt

Referencia

- Anthraquinone-Based Intramolecular Charge-Transfer Compounds: Computational Molecular Design, Thermally Activated Delayed Fluorescence, and Highly Efficient Red Electroluminescence, Journal of the American Chemical Society, 2014, 136(52), 18070-18081

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 12 h, reflux

Referencia

- Carbazole-containing organic compound and application thereof, China, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; rt → 110 °C; 6 h, 110 °C

Referencia

- Preparation of hole type organic electroluminescent compounds, China, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 30 min, rt

Referencia

- Fluorene derivative and its application in organic light emitting device, China, , ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 1 h, -30 °C; -30 °C → -70 °C

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

1.2 Reagents: Triisopropyl borate ; -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: [1,1′-Biphenyl]-4,4′-diamine, N4′-[1,1′-biphenyl]-4-yl-2-(9H-carbazol-9-yl)-N4-(…

Referencia

- Preparation of biphenylcarbazole bistriarylamine organic compound for organic electroluminescence device, China, , ,

4-(Dibiphenyl-4-ylamino)phenylboronic acid Raw materials

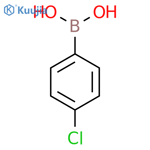

- (4-chlorophenyl)boronic acid

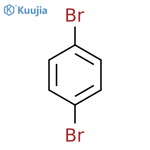

- 1,4-Dibromobenzene

- Bis-Biphenyl-4-yl-amine

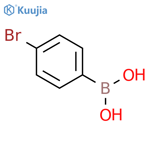

- (4-bromophenyl)boronic acid

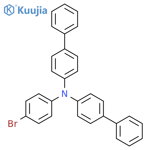

- N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

4-(Dibiphenyl-4-ylamino)phenylboronic acid Preparation Products

4-(Dibiphenyl-4-ylamino)phenylboronic acid Literatura relevante

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

943836-24-6 (4-(Dibiphenyl-4-ylamino)phenylboronic acid) Productos relacionados

- 1805271-50-4(2-Amino-5-fluoro-4-(trifluoromethyl)benzaldehyde)

- 2680700-57-4(benzyl N-(8-cyanocuban-1-yl)carbamate)

- 610265-14-0((2E)-2-cyano-N-(4-ethylphenyl)-3-(3-methoxyphenyl)acrylamide)

- 863452-93-1(2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-cyclohexylacetamide)

- 7295-34-3(2-Bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one)

- 1193389-13-7(1-(Pyrazin-2-yl)propan-2-amine trihydrochloride)

- 1804890-43-4(2-(Difluoromethyl)-6-methoxy-4-nitro-3-(trifluoromethoxy)pyridine)

- 2955708-86-6(Spiro[3.3]heptan-1-amine, 3,3-difluoro-, hydrochloride (1:1))

- 2171583-59-6(3-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynoylpiperazin-1-yl}propanoic acid)

- 1248031-70-0(hexane-2-sulfonamide)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:943836-24-6)4-(dibiphenyl-4-ylaMino)phenylboronic acid

Pureza:99%

Cantidad:200KG

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:943836-24-6)4-(Dibiphenyl-4-ylamino)phenylboronic acid

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):165.0/553.0